molecular formula C11H22ClNO2 B1383731 4-Amino-3-cycloheptylbutanoic acid hydrochloride CAS No. 2059954-51-5

4-Amino-3-cycloheptylbutanoic acid hydrochloride

Cat. No.: B1383731
CAS No.: 2059954-51-5
M. Wt: 235.75 g/mol
InChI Key: YUKZFQQANDNYGS-UHFFFAOYSA-N
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Description

4-Amino-3-cycloheptylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl It is a derivative of butanoic acid, featuring an amino group at the 4th position and a cycloheptyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-cycloheptylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of cycloheptanone, which is then subjected to a series of reactions to introduce the butanoic acid moiety.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cycloheptylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include cycloheptyl ketones, cycloheptyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-cycloheptylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-cycloheptylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-cyclohexylbutanoic acid hydrochloride: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-Amino-3-phenylbutanoic acid hydrochloride: Features a phenyl group at the 3rd position.

    4-Amino-3-hydroxybutanoic acid hydrochloride: Contains a hydroxyl group at the 3rd position.

Uniqueness

4-Amino-3-cycloheptylbutanoic acid hydrochloride is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-3-cycloheptylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c12-8-10(7-11(13)14)9-5-3-1-2-4-6-9;/h9-10H,1-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKZFQQANDNYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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